2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one
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Overview
Description
2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable phenol under basic conditions to form the fluorophenoxy compound.
Formation of the piperidine intermediate: This step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate starting materials.
Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the piperidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one
- 2-(2-bromophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-13(24-17-6-4-3-5-15(17)19)18(23)22-9-7-14(8-10-22)16-11-20-12-21(16)2/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBJCFQINABHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=CN=CN2C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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